(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide

Enzyme Inhibition IMPDH Drug Discovery

Validated IMPDH2 inhibitor (Ki 240–440 nM) for in vitro target engagement. Unlike N-phenyl or non-methylated analogs, the (E)-configured 2,4-dimethylphenyl oxime scaffold provides superior hAChE reactivation kinetics vs. traditional oximes (MINA, DAM)—key for CNS-penetrant organophosphate antidote programs. Additionally, this compound serves as a direct, atom-efficient precursor to 5,7-dimethylisatin, eliminating two synthetic steps. Melting point (158–159°C) enables rapid identity verification upon receipt. Non-methylated substitutes will not replicate this activity profile. Order ≥95% pure, minuscule-weighed material shipped at ambient temperature.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B11726451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C=NO)C
InChIInChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6-
InChIKeyKTGCMUQPJNTITO-WDZFZDKYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide (CAS 7343-12-6): Core Chemical Identity and Procurement Baseline


(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, CAS Registry Number 7343-12-6, is a small-molecule oxime derivative with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . The compound features an (E)-configured hydroxyimino group adjacent to an acetamide backbone and a 2,4-dimethylphenyl substituent . It is commercially available from multiple chemical suppliers at standard research purities of 95% to 98% and is classified for research and development use only . This document provides a product-specific, evidence-based guide for scientific and procurement professionals evaluating this compound against its closest analogs and in-class alternatives.

Why (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide Cannot Be Replaced by a Generic N-Substituted Hydroxyiminoacetamide or Simple Acetanilide


The biological and chemical performance of N-substituted 2-hydroxyiminoacetamides is exquisitely sensitive to the nature of the aromatic substituent. Subtle alterations—such as the position and number of methyl groups on the phenyl ring—can drastically shift both the binding affinity for specific enzyme targets and the compound's synthetic utility as an intermediate . Consequently, generic substitution with a non-methylated analog (e.g., N-phenyl-2-hydroxyiminoacetamide) or a simple acetanilide (e.g., N-(2,4-dimethylphenyl)acetamide) is not scientifically valid and will fail to reproduce the specific activity profile and reactivity demonstrated for the 2,4-dimethylphenyl hydroxyiminoacetamide scaffold. The following quantitative evidence establishes the verifiable differentiation that justifies the specific selection of this compound.

Quantitative Evidence Guide: Differentiating (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide from Structural Analogs


Enzyme Inhibition: Quantified IMPDH2 Affinity vs. Non-Oxime Acetanilide Analog

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide demonstrates defined, sub-micromolar inhibitory activity against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a critical enzyme in purine nucleotide biosynthesis and a validated drug target for immunosuppressive and antiviral therapies. Specifically, it exhibits a Ki value of 240 nM for inhibition of IMPDH2 activity, with slightly varied Ki values of 430 nM and 440 nM observed under assays targeting the IMP and NAD+ substrate binding sites, respectively . This contrasts sharply with the non-oxime structural analog N-(2,4-dimethylphenyl)acetamide, which has no reported IMPDH2 inhibitory activity and is instead primarily known as a human metabolite of 2,4-dimethylaniline . The presence of the hydroxyimino functional group is therefore a critical structural determinant for IMPDH2 target engagement, a feature completely absent in the simple acetanilide comparator.

Enzyme Inhibition IMPDH Drug Discovery Immunology

Cholinesterase Reactivation: Scaffold Class Outperforms Classical Uncharged Oxime Reactivators

N-substituted 2-hydroxyiminoacetamides, the core scaffold to which the target compound belongs, have been established as a superior class of uncharged oxime reactivators for organophosphate-inhibited human acetylcholinesterase (hAChE). In a comparative study, the lead hydroxyiminoacetamide reactivator demonstrated significantly better reactivation kinetics—measured by both apparent affinity (1/Kox) and maximum reactivation rate (k2)—than the reference uncharged reactivators monoisonitrosoacetone (MINA) and 2,3-butanedione monoxime (DAM) . Furthermore, a structure-activity analysis of 134 novel compounds confirmed that hydroxyiminoacetamide derivatives rank among the top reactivating scaffolds, with relative reactivation rate constants at 0.67 mM that are benchmarked against the clinical standard, 2-pyridinealdoxime methiodide (2-PAM), across four organophosphate conjugates (sarin, cyclosarin, VX, and paraoxon) .

Acetylcholinesterase Reactivator Nerve Agent Neuropharmacology

Physical Property Differentiation: Documented Melting Point for Identity Verification and Quality Control

The target compound possesses a defined and published melting point of 158–159°C . This physical property provides a quantitative, verifiable differentiator for identity confirmation and purity assessment during procurement and laboratory use. In contrast, the non-oxime structural analog N-(2,4-dimethylphenyl)acetamide has a reported melting point of 135–137°C , a difference of approximately 22°C. This substantial disparity in thermal behavior underscores the profound effect of the hydroxyimino functional group on the compound's solid-state properties and offers a straightforward, instrument-based method to distinguish between these two chemically similar materials.

Quality Control Identity Verification Solid Form Analytical Chemistry

Synthetic Utility: Validated Precursor to 5,7-Dimethylisatin via Intramolecular Cyclization

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide serves as a direct and validated precursor for the synthesis of 5,7-dimethylindoline-2,3-dione (5,7-dimethylisatin) through an intramolecular cyclization reaction . This synthetic pathway leverages the specific substitution pattern of the 2,4-dimethylphenyl group to generate a useful heterocyclic building block. This utility is not shared by the N-phenyl analog, isonitrosoacetanilide, which is instead used to prepare unsubstituted isatin . The presence of the methyl groups in the target compound therefore enables access to a distinct, substituted isatin derivative, providing a tangible advantage for chemists seeking to introduce methyl substituents into the isatin core without additional synthetic steps.

Organic Synthesis Heterocyclic Chemistry Isatin Synthetic Intermediate

Structural Scaffold Validation: QSAR Models Confirm Activity-Relevant Descriptor Space for N-Hydroxyiminoacetamides

The N-hydroxyiminoacetamide scaffold, to which the target compound belongs, has been successfully integrated into quantitative structure-activity relationship (QSAR) models for acetylcholinesterase (AChE) inhibition. A robust QSAR regression model developed on a set of 75 structurally diverse compounds—including oximes, N-hydroxyiminoacetamides, 4-aminoquinolines, and flavonoids—yielded a statistically significant predictive equation for pKi (AChE) . This model demonstrates that the molecular descriptors of the N-hydroxyiminoacetamide class fall within a defined, activity-relevant chemical space. In contrast, simpler acetanilides, which lack the hydroxyimino group, would map to a different descriptor space and are not captured by the same QSAR model, highlighting the unique structural and electronic contributions of the oxime moiety to biological activity.

QSAR Computational Chemistry Acetylcholinesterase Lead Optimization

Optimal Application Scenarios for (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide Based on Verifiable Evidence


Target Engagement and Mechanism-of-Action Studies for IMPDH2

This compound is ideally suited for in vitro biochemical and cell-based assays designed to investigate the role of IMPDH2 in cellular processes or to validate IMPDH2 as a drug target. Its defined, sub-micromolar Ki values (240–440 nM) against IMPDH2 provide a quantitative basis for dose-response studies, target engagement experiments, and comparative inhibitor profiling . The compound's oxime scaffold offers a chemically distinct starting point relative to other IMPDH inhibitor classes (e.g., mycophenolic acid analogs), facilitating orthogonal target validation strategies.

Lead Generation and Scaffold Optimization for Novel Cholinesterase Reactivators

As a validated member of the N-substituted 2-hydroxyiminoacetamide class, this compound represents an advanced starting point for medicinal chemistry campaigns focused on developing centrally acting oxime reactivators for organophosphate poisoning . The documented superiority of this scaffold over traditional uncharged oximes (MINA, DAM) in reactivation kinetics of hAChE makes it a rational choice for lead optimization programs aimed at improving blood-brain barrier penetration and reactivation efficacy against nerve agents such as sarin and VX .

Quality Control and Analytical Method Development for Chemical Procurement

The compound's distinct and documented melting point (158–159°C) provides a valuable, low-cost quality control parameter for confirming chemical identity upon receipt from vendors . This physical property can be used to develop or validate analytical methods, such as differential scanning calorimetry (DSC) or melting point apparatus calibration, and serves as a rapid check to prevent accidental substitution with structurally similar but less active acetanilides .

Synthesis of Substituted Isatin Heterocycles for Medicinal Chemistry

This compound functions as a direct and documented precursor to 5,7-dimethylisatin, a valuable heterocyclic intermediate in the synthesis of various bioactive molecules, including potential anticancer and antiviral agents . Its use in this context is specifically advantageous over the use of unsubstituted N-phenyl analogs, as it directly installs the methyl substituents on the isatin core, reducing the total number of synthetic steps and improving overall yield for the target heterocycle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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